1-Chloroisoquinoline-7-carbaldehyde physical properties
1-Chloroisoquinoline-7-carbaldehyde physical properties
An In-Depth Technical Guide to the Physical Properties of 1-Chloroisoquinoline-7-carbaldehyde
Abstract
1-Chloroisoquinoline-7-carbaldehyde is a substituted heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a functionalized isoquinoline, its physical properties are fundamental to its handling, reaction optimization, purification, and formulation. This technical guide provides a comprehensive analysis of the known and predicted physical properties of 1-Chloroisoquinoline-7-carbaldehyde (CAS No. 223671-53-2). In the absence of extensive experimentally-derived data in peer-reviewed literature, this document synthesizes information from chemical supplier databases, computational predictions, and spectroscopic principles. It further provides field-proven, standardized protocols for the experimental determination of these properties, offering a self-validating framework for researchers.
Introduction and Molecular Identity
The isoquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active molecules. The introduction of a chlorine atom at the 1-position and a carbaldehyde (formyl) group at the 7-position creates a unique electronic and steric environment, rendering 1-Chloroisoquinoline-7-carbaldehyde a valuable, reactive intermediate for further chemical elaboration.
An accurate understanding of its physical properties is the cornerstone of its application. Properties such as melting point and solubility dictate purification and handling strategies, while spectroscopic characteristics are essential for identity confirmation and quality control. This guide addresses the critical physical data points for professionals in drug discovery and chemical synthesis.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 1-chloroisoquinoline-7-carbaldehyde | N/A |
| CAS Number | 223671-53-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₆ClNO | [1][3][4] |
| Molecular Weight | 191.61 g/mol | [1] |
| Monoisotopic Mass | 191.0137915 Da | [1] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2Cl)C=O | [5] |
| InChIKey | N/A | N/A |
Physicochemical Properties: Data and Determination
Direct experimental data for many physical properties of 1-Chloroisoquinoline-7-carbaldehyde is not widely published. The following sections provide available data, predicted values, and expert analysis based on analogous structures.
Physical State and Appearance
The compound is typically supplied as a solid at standard temperature and pressure. The specific morphology (e.g., crystalline powder, amorphous solid) and color can be indicators of purity and should be noted upon receipt and during use. For the related isomer, 1-chloroisoquinoline, the appearance is described as a white to light yellow or light orange powder or crystal.[6]
Melting Point
The melting point is a critical indicator of purity for a solid compound. A sharp melting range suggests high purity, whereas a broad or depressed range often indicates the presence of impurities.
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Experimental Data: Not available in reviewed literature.
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Expert Analysis: The melting point of the parent scaffold, 1-chloroisoquinoline, is 33-38 °C.[6] The addition of the polar carbaldehyde group to the aromatic system is expected to increase intermolecular forces (dipole-dipole interactions), likely resulting in a significantly higher melting point for 1-Chloroisoquinoline-7-carbaldehyde compared to the parent compound.
This protocol describes a self-validating method using a standard digital melting point apparatus.
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Preparation: Ensure the compound is completely dry by storing it under vacuum or in a desiccator.
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Sample Loading: Finely crush a small amount of the solid. Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Measurement (Rapid Scan): Set a rapid heating ramp (e.g., 10-20 °C/min) to find an approximate melting range.
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Measurement (Accurate Determination): Prepare a new sample. Set the apparatus to heat rapidly to ~20 °C below the approximate melting point found in the previous step. Then, reduce the ramp rate to 1-2 °C/min.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁ - T₂.
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Validation: For a pure compound, the range should be narrow (< 2 °C). If broad, consider recrystallization to purify the sample and repeat the measurement.
Solubility
Solubility dictates the choice of solvents for reactions, chromatography, and spectroscopic analysis.
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Experimental Data: Not available in reviewed literature.
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Predicted Solubility: Based on its structure, 1-Chloroisoquinoline-7-carbaldehyde is expected to be a polar aprotic molecule. It is predicted to have low solubility in water and higher solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone. The aldehyde group may allow for limited solubility in polar protic solvents like ethanol.
The following diagram outlines a systematic approach to determining a compound's qualitative solubility profile.
Caption: Workflow for determining qualitative solubility.
Computational Properties
Computational models provide valuable estimates for several physicochemical parameters.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3-AA | 2.5 | [1] |
| Topological Polar Surface Area (TPSA) | 30 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 (N and O) | [1] |
| Rotatable Bond Count | 1 | [1] |
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Expert Analysis: The XLogP3-AA value of 2.5 suggests moderate lipophilicity, consistent with the predicted low solubility in water and good solubility in organic solvents. The TPSA of 30 Ų indicates the molecule has good potential for cell permeability, a key consideration in drug development.
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical compound. While experimental spectra for 1-Chloroisoquinoline-7-carbaldehyde are not publicly available, this section details the expected characteristics and provides standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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Predicted ¹H NMR Spectrum:
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Aldehyde Proton (CHO): Expected as a singlet in the highly deshielded region of δ 9.9 - 10.2 ppm . Its downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.
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Aromatic Protons: Five protons on the isoquinoline ring system are expected in the range of δ 7.5 - 9.0 ppm . The exact chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on the electronic effects of the chloro and aldehyde substituents. Protons ortho and para to these electron-withdrawing groups will be shifted further downfield.[7]
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Predicted ¹³C NMR Spectrum:
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Carbonyl Carbon (C=O): Expected as a low-intensity signal in the far downfield region of δ 190 - 195 ppm .[7]
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Aromatic Carbons: Nine distinct signals are expected in the aromatic region of δ 120 - 155 ppm . The carbon attached to the chlorine atom (C1) and the carbons within the pyridine ring will show characteristic shifts.
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-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common first choice for compounds of this polarity.[8]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
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Transfer: Filter the solution through a small plug of glass wool in a pipette directly into a 5 mm NMR tube.
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Instrument Setup: Place the tube in the NMR spectrometer. The instrument should have a field strength of at least 400 MHz for good signal resolution.
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Acquisition: Acquire the spectrum using standard parameters. Ensure proper shimming to obtain sharp peaks. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
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Validation: Integrate the signals. The relative integrals should correspond to the number of protons (e.g., the aldehyde singlet should integrate to 1H relative to the aromatic protons).
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight and elemental composition.
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Expected Data:
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Molecular Ion (M⁺): The monoisotopic mass is 191.0138 Da.[7] High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₀H₆ClNO.
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Isotopic Pattern: A key validation feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks will be observed for the molecular ion: M⁺ at m/z ≈ 191 and M⁺+2 at m/z ≈ 193, in an approximate intensity ratio of 3:1.[7] This pattern is a definitive indicator of a molecule containing one chlorine atom.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Predicted Absorptions:
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C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1700-1710 cm⁻¹ .[7][9] This is one of the most characteristic peaks in the spectrum.
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C-H Stretch (Aldehyde): Two weak to medium bands are often visible around 2820 cm⁻¹ and 2720 cm⁻¹ .[9] The presence of these, along with the strong C=O stretch, is highly indicative of an aldehyde.
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C-H Stretch (Aromatic): Medium to weak absorptions are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.[7]
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C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity are expected in the 1400-1620 cm⁻¹ region.[7][10]
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C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically below 850 cm⁻¹ .[11]
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This diagram illustrates the logical flow for confirming the structure of a synthesized or purchased batch of 1-Chloroisoquinoline-7-carbaldehyde.
Caption: A self-validating workflow for spectroscopic confirmation.
Conclusion
1-Chloroisoquinoline-7-carbaldehyde is a valuable synthetic intermediate whose full potential is unlocked through a precise understanding of its physical properties. While comprehensive experimental data remains to be published, this guide consolidates available information and provides a robust framework for its characterization. By synthesizing computational data, spectroscopic principles, and standardized experimental protocols, this document equips researchers, scientists, and drug development professionals with the necessary tools to confidently handle, analyze, and utilize this compound in their work. The provided protocols and workflows serve as a foundation for generating the critical experimental data needed to further enrich the scientific understanding of this molecule.
References
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Carbone Scientific. 1-Chloro-isoquinoline-7-carbaldehyde. Available at: [Link]
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PubChemLite. 7-chloroisoquinoline-1-carbaldehyde (C10H6ClNO). Available at: [Link]
-
Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Available at: [Link]
-
Chad's Prep. 14.2a IR Spectra of Carbonyl Compounds. (2018). Available at: [Link]
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